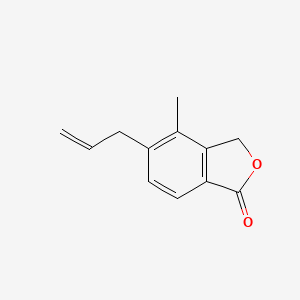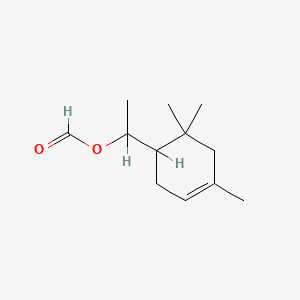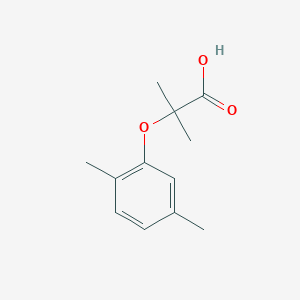
4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one
概要
説明
4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran core with a methyl group at the 4-position and a prop-2-en-1-yl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors, such as ortho-hydroxyaryl ketones, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-benzofuran-1(3H)-one: Lacks the methyl and prop-2-en-1-yl groups, resulting in different chemical properties and biological activities.
4-methyl-2-benzofuran-1(3H)-one: Similar but lacks the prop-2-en-1-yl group, affecting its reactivity and applications.
5-prop-2-en-1-yl-2-benzofuran-1(3H)-one: Similar but lacks the methyl group, leading to different chemical behavior.
Uniqueness
4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O2/c1-3-4-9-5-6-10-11(8(9)2)7-14-12(10)13/h3,5-6H,1,4,7H2,2H3 |
InChIキー |
XVEJOWYOVVGMDN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1COC2=O)CC=C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine](/img/structure/B8642082.png)





